molecular formula C19H12Cl4N2O2 B2613150 1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 478048-19-0

1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2613150
CAS RN: 478048-19-0
M. Wt: 442.12
InChI Key: VNUWGUDJGHUNBB-UHFFFAOYSA-N
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Description

The compound appears to contain two 2,6-dichlorophenyl groups, which are phenyl rings (a hexagonal ring of carbon atoms) with two chlorine atoms attached at the 2 and 6 positions . It also contains a 1,2-dihydro-3-pyridinecarboxamide group, which is a derivative of pyridine, a six-membered ring with one nitrogen atom and a carboxamide group attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The dichlorophenyl groups are likely to contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The compound, due to the presence of the dichlorophenyl groups, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The carboxamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, dichlorophenyl compounds are relatively non-polar and may have low water solubility .

Scientific Research Applications

Chemistry and Properties of Related Compounds

Compounds containing pyridine and chlorophenyl groups, similar to the chemical , often exhibit a wide range of chemical and physical properties. For instance, research into 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes has revealed their potential in developing materials with notable spectroscopic properties, structures, magnetic properties, and electrochemical activity. These findings suggest a promising area of investigation for unknown analogues of similar compounds (Boča, Jameson, & Linert, 2011).

Synthesis and Applications of Heterocyclic Compounds

The synthesis and utility of heterocyclic compounds like oxazines and pyrimidines, which can be synthesized via related chemical processes, play a significant role in various fields, including pharmaceuticals. These compounds are used as chiral synthons and in general reactions, highlighting the importance of chemical synthesis techniques in creating novel therapeutic agents and research materials (Sainsbury, 1991).

Development of Medicinal Compounds

Another area of application is in the development of medicinal and pharmaceutical compounds, such as the synthesis of pyrano[2,3-d]pyrimidine scaffolds, crucial for the pharmaceutical industry due to their bioavailability and synthetic applications. The exploration of hybrid catalysts for synthesizing these scaffolds has been a focus, indicating the chemical's potential in facilitating the development of lead molecules for therapeutic use (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. Generally, care should be taken when handling any chemical compound, especially those that are structurally complex or poorly studied .

Future Directions

Future research on this compound could involve elucidating its synthesis, studying its reactions, determining its physical and chemical properties, and investigating its potential uses, particularly in the field of medicinal chemistry .

properties

IUPAC Name

N-(2,6-dichlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl4N2O2/c20-13-5-1-6-14(21)12(13)10-25-9-3-4-11(19(25)27)18(26)24-17-15(22)7-2-8-16(17)23/h1-9H,10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUWGUDJGHUNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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